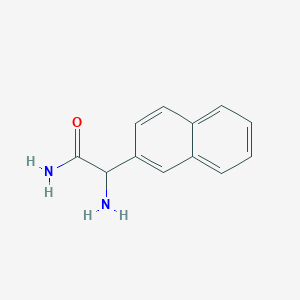

2-Amino-2-naphthalen-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

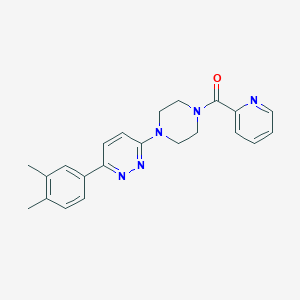

2-Amino-2-naphthalen-2-ylacetamide is a compound used for pharmaceutical testing . It is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness .

Synthesis Analysis

The synthesis of 2-Amino-2-naphthalen-2-ylacetamide involves a series of reactions. A study describes the synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors . The synthetic routes of naphthalene derivatives are described in the study, which could potentially involve 2-Amino-2-naphthalen-2-ylacetamide.Molecular Structure Analysis

The molecular weight of 2-Amino-2-naphthalen-2-ylacetamide is 200.24 . Its IUPAC name is 2-amino-2-(2-naphthyl)acetamide and its InChI code is 1S/C12H12N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H2,14,15) .Physical And Chemical Properties Analysis

2-Amino-2-naphthalen-2-ylacetamide is a powder with a melting point of 162-164°C .Scientific Research Applications

Thermally Stable Polyamides

A novel naphthalene-ring containing diamine derivative was synthesized, leading to the development of polyamides with good solubility and inherent viscosities. These polyamides exhibited significant thermal stability, with glass transition temperatures ranging from 131-187°C and stability up to 190°C. This indicates their potential application in industries requiring materials that maintain structural integrity under thermal stress (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).

Coordination Chemistry and Fluorescence

Research into bis(fluorophoric) bibrachial lariat aza-crown derivatives has revealed interesting coordination behaviors with Cu2+ and Zn2+, alongside unique fluorescence emission properties. This work opens avenues for the development of new fluorescent probes for metal ion detection in various contexts (Clares et al., 2004).

Aminopeptidase N Inhibitors and Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, demonstrating significant potential in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting applications in anti-angiogenic therapies (Lee et al., 2005).

Fluorinated Polyimides for Electronics

The synthesis of novel fluorinated polyimides derived from naphthalene-based diamines has been reported, with these materials displaying low moisture absorption, low dielectric constants, and excellent thermal stability. These properties make them suitable for applications in the electronics industry, particularly in the manufacturing of components requiring materials with high insulation and stability (Chung & Hsiao, 2008).

Electrochemical Detection of Amino-substituted Naphthalene Compounds

A study on the electrochemical detection of amino-substituted naphthalene compounds through interaction with hairpin DNA has shown the potential for developing sensitive and selective sensors for environmental pollutants. This methodology could be particularly useful for monitoring aromatic amine pollutants in water sources (Liang et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Amino-2-naphthalen-2-ylacetamide are currently unknown. This compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other bioactive aromatic compounds . It may bind to its targets, causing conformational changes that result in altered cellular functions .

Biochemical Pathways

Given the broad pharmacological spectrum of similar compounds, it is possible that multiple pathways could be affected

Result of Action

Given the potential for interaction with various targets, the effects could be diverse and depend on the specific cellular context

Action Environment

The action, efficacy, and stability of 2-Amino-2-naphthalen-2-ylacetamide can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by storage conditions .

properties

IUPAC Name |

2-amino-2-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMRCMIBYDSIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-2-yl)acetamide | |

CAS RN |

874912-72-8 |

Source

|

| Record name | 2-amino-2-(naphthalen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide](/img/structure/B2576134.png)

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2576135.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2576146.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576147.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2576153.png)

![2-Pyrazin-2-yl-5-[2-(trifluoromethoxy)phenyl]sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2576154.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2576155.png)